molecular formula C22H20N2O2S B14618493 Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- CAS No. 60422-84-6

Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-

Cat. No.: B14618493
CAS No.: 60422-84-6
M. Wt: 376.5 g/mol
InChI Key: ZAUPAPUELJLWSU-UHFFFAOYSA-N
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Description

Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- is a complex organic compound with a unique structure that includes a benzamide core, an oxo group, a phenylamino group, and a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the Phenylamino Group: The phenylamino group is typically introduced through a nucleophilic substitution reaction, where an amine group reacts with a halogenated benzene derivative.

    Attachment of the Phenylmethylthio Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated benzene derivatives, amines, thiophenol, and suitable bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of more complex compounds.

    N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, used in various organic reactions.

    N-Benzylbenzamide: A derivative with a benzyl group attached to the nitrogen atom, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

60422-84-6

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-anilino-1-benzylsulfanyl-2-oxoethyl)benzamide

InChI

InChI=1S/C22H20N2O2S/c25-20(18-12-6-2-7-13-18)24-22(27-16-17-10-4-1-5-11-17)21(26)23-19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,26)(H,24,25)

InChI Key

ZAUPAPUELJLWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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